molecular formula C10H16ClFN4 B11803890 (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B11803890
M. Wt: 246.71 g/mol
InChI Key: HUOAWUNUCHAMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride: is a chemical compound that features a piperidine ring substituted with a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Chemistry: In chemistry, (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways. This makes it a candidate for drug development in various therapeutic areas .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its synthesis and applications are optimized for large-scale production to meet market demands .

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Properties

Molecular Formula

C10H16ClFN4

Molecular Weight

246.71 g/mol

IUPAC Name

[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H15FN4.ClH/c11-9-6-13-10(14-7-9)15-3-1-8(5-12)2-4-15;/h6-8H,1-5,12H2;1H

InChI Key

HUOAWUNUCHAMHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=C(C=N2)F.Cl

Origin of Product

United States

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